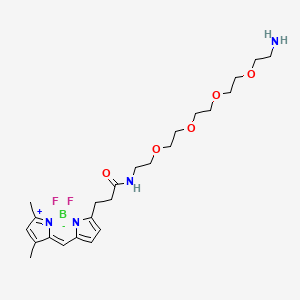

BDP FL-PEG4-amine

Description

Significance of Small Molecule Fluorophores in Biological Systems Research

Small molecule fluorophores are indispensable tools for visualizing and understanding complex biological processes within living systems. researchgate.netnih.gov Their low molecular weight allows for minimal perturbation of cellular functions, enabling researchers to study dynamic events in real-time. mdpi.com These synthetic fluorescent compounds are instrumental in a variety of applications, including the labeling of specific biomolecules and the staining of cellular structures. researchgate.net The development of fluorescent probes that respond to specific analytes like metal ions and reactive oxygen species has further expanded their utility in biological research. researchgate.net The ability to tailor the chemical structures of these small molecules provides a powerful means to fine-tune their photophysical properties for specific imaging needs. nih.gov

Evolution and Impact of Boron-Dipyrromethene (BODIPY) Dyes as Research Tools

Boron-dipyrromethene (BODIPY) dyes represent a significant advancement in fluorescent probe technology. mdpi.com Characterized by their high fluorescence quantum yields, sharp emission spectra, and exceptional photostability, BODIPY dyes have become widely used in various biomedical applications. nih.govbiomedgrid.combiomedgrid.com Their core structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, can be readily modified, allowing for the synthesis of a diverse range of probes with tailored properties. biomedgrid.comresearchgate.net This versatility has led to their use in bioimaging, biolabeling, and as photosensitizers in photodynamic therapy. biomedgrid.combiomedgrid.com The numbers in BODIPY dye names, such as BODIPY 493/503, indicate their approximate absorption and emission maxima in nanometers. nih.govencyclopedia.pub

Rationale for PEGylation in Fluorescent Probe Design for Enhanced Research Utility

The modification of fluorescent probes with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, offers several advantages for in vivo and in vitro applications. thermofisher.comnih.gov PEGylation enhances the water solubility of hydrophobic fluorophores, which is often a limiting factor in biological experiments. thermofisher.comnih.gov It can also improve the in vivo stability and pharmacokinetics of the probe by reducing aggregation and non-specific binding to biomolecules. nih.govnih.gov This "shielding" effect of the PEG chain can lead to improved quantum yields and clearer imaging results with lower background signals. nih.gov The length of the PEG chain can be adjusted to control the size and properties of the resulting probe. researchgate.net

Overview of BDP FL-PEG4-amine TFA Salt as a Versatile Chemical Probe for Academic Inquiry

This compound TFA salt is a specialized chemical tool that combines the desirable features of a BODIPY fluorophore with the benefits of PEGylation. broadpharm.comaxispharm.com This compound consists of a BDP FL (BODIPY FL) core, which provides the fluorescent signal, a four-unit PEG spacer (PEG4) to increase hydrophilicity, and a terminal amine group for conjugation to other molecules. broadpharm.comruixibiotech.com The amine group allows for covalent attachment to carboxylic acids, NHS esters, and other carbonyl-containing moieties, making it a versatile building block for creating more complex probes. axispharm.comruixibiotech.com The trifluoroacetate (B77799) (TFA) salt form is a common counterion for amine-containing compounds. This probe is valuable for a range of research applications, including the development of antibody-drug conjugates and PROTACs (PROteolysis TArgeting Chimeras). axispharm.commedchemexpress.eumedchemexpress.com

Compound Properties and Research Findings

The unique combination of a bright, photostable fluorophore, a solubilizing PEG linker, and a reactive amine handle makes this compound TFA salt a powerful reagent in the field of chemical biology.

| Property | Description |

| Fluorophore | BDP FL (BODIPY FL) |

| Linker | PEG4 (four polyethylene glycol units) |

| Reactive Group | Amine (-NH2) |

| Counterion | TFA (Trifluoroacetate) |

| CAS Number | 2183473-14-3 |

Key Research Applications:

Bioconjugation: The terminal amine group readily reacts with activated carboxylic acids (e.g., NHS esters) to label proteins, antibodies, and other biomolecules. axispharm.comruixibiotech.com

PROTAC Synthesis: It serves as a fluorescent PEG-based linker in the construction of PROTACs, which are molecules designed to induce the degradation of specific target proteins. medchemexpress.eumedchemexpress.com

Increasing Solubility: The hydrophilic PEG4 spacer enhances the water solubility of the BDP FL dye and any molecule it is conjugated to. broadpharm.comruixibiotech.com

Structure

2D Structure

Propriétés

IUPAC Name |

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37BF2N4O5/c1-19-17-20(2)30-23(19)18-22-4-3-21(31(22)25(30,26)27)5-6-24(32)29-8-10-34-12-14-36-16-15-35-13-11-33-9-7-28/h3-4,17-18H,5-16,28H2,1-2H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCLOPCACPMSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCN)C=C3[N+]1=C(C=C3C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37BF2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Rational Design Principles of Bdp Fl Peg4 Amine Tfa Salt for Research Applications

Structural Components and Their Functional Contribution to Probe Performance

BDP FL-PEG4-amine TFA salt is a fluorescent linker comprised of three key components: a BDP FL fluorophore, a hydrophilic PEG4 spacer arm, and an amine group. ruixibiotech.combroadpharm.com This modular design allows for a high degree of functionality in various research applications.

BDP FL Fluorophore: Chromophoric Properties and Design Considerations for Imaging

The BDP FL (boron-dipyrromethene) core is a bright, green-fluorescent dye with chromophoric properties that make it highly suitable for imaging applications. thermofisher.comabpbio.com Its spectral characteristics are comparable to widely used dyes like fluorescein (B123965) (FITC) and Alexa Fluor 488. thermofisher.com

Key properties of the BDP FL fluorophore include:

High Extinction Coefficient and Quantum Yield: BDP FL exhibits strong light absorption (a high extinction coefficient often exceeding 80,000 cm⁻¹M⁻¹) and efficiently converts this absorbed light into emitted fluorescence (a high quantum yield, often approaching 1.0). thermofisher.com This results in a bright fluorescent signal, crucial for sensitive detection in imaging experiments. thermofisher.commdpi.com

Photostability: BDP FL is known for its remarkable photostability, meaning it resists chemical degradation when exposed to light, allowing for longer imaging times and more robust data collection. mdpi.comlumiprobe.com

Environmental Insensitivity: The fluorescence of BDP FL is relatively insensitive to changes in solvent polarity and pH, providing a more stable and predictable signal in varying biological environments. thermofisher.comabpbio.com

Hydrophobic Nature: Unlike highly water-soluble fluorophores, BDP dyes possess unique hydrophobic properties, making them excellent for staining lipids, membranes, and other lipophilic structures within cells. thermofisher.comabpbio.com

Long Excited-State Lifetime: BDP FL has a relatively long excited-state lifetime (typically 5 nanoseconds or longer), which is beneficial for applications such as fluorescence polarization-based assays. abpbio.com

Two-Photon Excitation: It possesses a large two-photon cross-section, making it suitable for multiphoton excitation microscopy, a technique that allows for deeper tissue imaging with reduced phototoxicity. abpbio.com

The following table summarizes the key spectral properties of the BDP FL fluorophore:

| Property | Value/Description | Source |

| Excitation Maximum | ~503-505 nm | medchemexpress.comalfa-chemistry.com |

| Emission Maximum | ~509-513 nm | medchemexpress.commsu.ru |

| Quantum Yield | Often approaching 1.0 | thermofisher.comwikipedia.org |

| Extinction Coefficient | >80,000 cm⁻¹M⁻¹ | thermofisher.com |

| Stokes Shift | Small | wikipedia.org |

PEG4 Spacer: Role in Modulating Hydrophilicity and Biological Interactions for Research

The primary functions of the PEG4 spacer include:

Increased Hydrophilicity: The hydrophilic nature of the PEG spacer increases the water solubility of the otherwise hydrophobic BDP FL fluorophore. ruixibiotech.combroadpharm.comaxispharm.com This is crucial for applications in aqueous biological environments.

Biocompatibility: PEG is well-known for being non-toxic and non-immunogenic, meaning it generally does not interfere with cellular functions or elicit an immune response. chempep.comthermofisher.com

Flexibility: The PEG chain is highly flexible, which can prevent steric hindrance when the probe is conjugated to a larger biomolecule, allowing the biomolecule to maintain its natural conformation and function. chempep.cominterchim.fr

Reduced Non-Specific Interactions: The hydrophilic PEG chain can help to minimize non-specific binding of the probe to surfaces and other molecules, reducing background signal in assays. interchim.fr

Modulation of Pharmacokinetics: In the context of larger bioconjugates, PEGylation can improve pharmacokinetic properties by reducing aggregation and potentially altering clearance rates. nih.gov

Amine Reactive Handle: Facilitating Bioconjugation in Research Methodologies

The terminal amine group (-NH2) on the PEG4 spacer serves as a reactive handle, enabling the covalent attachment of the this compound molecule to other molecules of interest. ruixibiotech.combroadpharm.com This process, known as bioconjugation, is fundamental to many research methodologies.

Key aspects of the amine reactive handle include:

Nucleophilicity: Primary amines are nucleophilic, making them excellent targets for reaction with a variety of electrophilic chemical groups. thermofisher.comcreative-proteomics.com

Versatile Reactivity: The amine group can react with several functional groups, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. abpbio.comthermofisher.comcreative-proteomics.com It can also react with carboxylic acids and other carbonyl groups. ruixibiotech.comaxispharm.com This versatility allows for the labeling of a wide range of biomolecules. scbt.com

Accessibility: Primary amines are abundant in proteins, found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. thermofisher.comthermofisher.com In their native state, these amines are often located on the protein surface, making them readily accessible for conjugation. thermofisher.com

Controlled Reactions: The reaction between an amine and an NHS ester is typically carried out under mild, slightly basic pH conditions (pH 7.5-9.0), which is compatible with the stability of most proteins. creative-proteomics.comnih.govthermofisher.com

Design Strategies for Tunable Spectroscopic Properties in BODIPY-PEG Amine Conjugates

The inherent versatility of the BODIPY core allows for the rational design of probes with tunable spectroscopic properties. By making chemical modifications to the BODIPY structure, researchers can alter its absorption and emission wavelengths, as well as other photophysical characteristics. wikipedia.orgnih.gov

Strategies for tuning the spectroscopic properties of BODIPY-PEG amine conjugates include:

Substitution on the BODIPY Core: The absorption and emission wavelengths of BODIPY dyes can be shifted by adding different substituents to the pyrromethene backbone. mdpi.com For example, introducing electron-donating or electron-withdrawing groups can lead to either a red or blue shift in the spectra.

Halogenation: The introduction of heavy atoms like iodine or bromine onto the BODIPY core can decrease the fluorescence quantum yield and promote the generation of singlet oxygen, a property utilized in photodynamic therapy. rsc.orgnih.gov

Dimerization: Linking two BODIPY units together can result in novel optical properties due to exciton (B1674681) coupling, leading to split absorption bands and altered emission characteristics. rsc.orgnih.gov

Conjugation Effects: The conjugation of the BODIPY-PEG-amine to a target biomolecule can itself influence the spectroscopic properties. For instance, conjugation to bovine serum albumin has been shown to cause a red shift in the absorption and emission bands of a BODIPY dye. mdpi.com

Solvent Effects: While BDP FL is relatively insensitive to solvent polarity, some BODIPY derivatives are designed to be solvent-sensitive, allowing their fluorescence to report on the polarity of their microenvironment. nih.gov

The following table provides examples of how modifications can tune BODIPY spectral properties:

| Modification | Effect on Spectral Properties | Source |

| Alkene Substitution | Red-shifted absorption and emission | mdpi.com |

| Phenyl Group Substitution | Can handle fluorescence quenching in solution | wikipedia.org |

| Halogenation (e.g., Iodine) | Decreased fluorescence quantum yield, increased singlet oxygen generation | rsc.orgnih.gov |

| Dimerization | Split absorption bands, red-shifted emission | rsc.orgnih.gov |

| Conjugation to Protein | Bathochromic (red) shift of absorption and emission bands | mdpi.com |

Principles of Photostability and Quantum Yield Optimization in Probe Design for Robust Research

The photostability and quantum yield of a fluorescent probe are critical parameters that determine its robustness and utility in research, particularly for applications requiring long-term or repeated measurements. mdpi.com

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. BODIPY dyes are generally known for their high photostability compared to other common fluorophores. mdpi.comlumiprobe.com Strategies to enhance photostability in BODIPY derivatives include:

Structural Modifications: The inherent chemical structure of the BODIPY core contributes to its stability. Introducing certain substituents can further improve this property. For example, 2,6-dipropargyl-1,3,5,7-tetramethyl BODIPYs have shown improved photostability. acs.org

Rigidification: Creating more rigid molecular structures can enhance photostability. For instance, rigid spiro structures in some BODIPY analogs have demonstrated superior photostability compared to standard F-BODIPYs. rsc.org

Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov A high quantum yield is desirable for a bright fluorescent probe. mdpi.com Optimization of quantum yield in BODIPY probes involves:

Minimizing Non-Radiative Decay Pathways: The molecular design of BODIPY dyes inherently limits non-radiative decay, contributing to their high quantum yields. wikipedia.org

Substitution Effects: The type and position of substituents on the BODIPY core can significantly influence the quantum yield. While some substitutions, like heavy atoms, decrease the fluorescence quantum yield, others can maintain or even enhance it. mdpi.comrsc.org

Environmental Considerations: While BDP FL is relatively environment-insensitive, the quantum yield of some BODIPY derivatives can be affected by the solvent or their binding to a target molecule. nih.gov For instance, PEGylation has been found to enhance the fluorescence quantum yield in some cases by reducing interactions between the fluorophore and other biomolecules. acs.org

The following table summarizes factors influencing photostability and quantum yield in BODIPY probes:

| Factor | Influence on Photostability | Influence on Quantum Yield | Source |

| Inherent BODIPY Core | High | High | mdpi.comlumiprobe.com |

| Structural Rigidification | Increased | Increased | rsc.org |

| Heavy Atom Substitution | No direct enhancement | Decreased | rsc.orgrsc.org |

| PEGylation | Can contribute to stability in biological systems | Can be enhanced | acs.org |

Synthetic Methodologies and Advanced Derivatization Strategies for Bdp Fl Peg4 Amine Tfa Salt

Primary Synthetic Routes to BDP FL-PEG4-amine TFA Salt Precursors

The synthesis of this compound TFA salt relies on the preparation of its core components: the BDP FL fluorophore and the PEG4-amine linker.

The BDP (boron-dipyrromethene) core is typically synthesized by reacting a 2,2'-dipyrromethene derivative with a boron trifluoride-diethyl ether complex in the presence of a base. The main challenge in this process often lies in the instability of the dipyrromethene precursors. These precursors are generally derived from pyrrole (B145914) derivatives. One common method involves the condensation of a pyrrole with an aromatic aldehyde using trifluoroacetic acid, followed by oxidation.

The PEG4-amine linker is a hydrophilic spacer arm that increases the water solubility of the final compound. broadpharm.comruixibiotech.com It consists of four repeating ethylene (B1197577) glycol units and a terminal amine group. This bifunctional nature allows it to connect the BDP FL core to other molecules. lumiprobe.com A variety of PEG linkers with different functional groups, such as azides and amines, are commercially available or can be synthesized to suit specific conjugation needs. lumiprobe.comlumiprobe.com For instance, Fmoc-protected PEG-amine derivatives are utilized in peptide synthesis, allowing for the controlled assembly of complex bioconjugates. axispharm.com

The final step in creating the precursor involves coupling the BDP FL core to the PEG4-amine linker. This is often achieved through amide bond formation, where a carboxylic acid derivative of the BDP FL dye is reacted with the amine group of the PEG linker.

Amine-Directed Bioconjugation Chemistries for Ligand Attachment in Probe Assembly

The terminal primary amine group of this compound serves as a reactive handle for attaching a wide variety of ligands, enabling the creation of targeted fluorescent probes. broadpharm.combroadpharm.com

Amide Bond Formation Strategies

A prevalent method for bioconjugation is the formation of a stable amide bond. This compound is reactive towards carboxylic acids and their activated esters, such as N-hydroxysuccinimide (NHS) esters. broadpharm.comruixibiotech.com The reaction between an NHS ester and a primary amine is a preferred method as it demonstrates greater specificity towards primary amines and results in a more stable linkage. thermofisher.com This reaction is typically carried out under alkaline conditions. Alternatively, carboxylic acids can be coupled with amines using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS or sulfo-NHS. lumiprobe.com

Interactive Table: Common Amide Bond Formation Reagents

| Reagent | Functional Group Targeted | Resulting Bond | Key Features |

| NHS esters | Primary amines | Amide | High specificity, stable bond |

| EDC/NHS | Carboxylic acids and primary amines | Amide | Two-step process, versatile for coupling |

"Click" Chemistry Approaches (e.g., CuAAC) with Azide-Functionalized Analogs

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for bioconjugation. acs.orglumiprobe.com This approach requires an azide-functionalized analog of the BDP FL-PEG4 linker. These azide (B81097) derivatives can be synthesized and are also commercially available. ruixibiotech.combroadpharm.comchemicalbook.com

The CuAAC reaction involves the coupling of a terminal alkyne with an azide to form a stable triazole ring. ekb.eg This reaction is known for its high yield, tolerance of a wide range of functional groups, and the ability to be performed in aqueous conditions, making it ideal for biological applications. acs.orgekb.eg For instance, an azide-functionalized BDP FL-PEG probe can be "clicked" onto a biomolecule that has been modified to contain an alkyne group. rsc.orgresearchgate.net This strategy has been successfully used to attach BDP dyes to various biomolecules, including peptides and proteins. acs.orgacs.org

A variation of this is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry reaction. This method utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react readily with azides without the need for a copper catalyst, avoiding potential cytotoxicity associated with copper. evitachem.combroadpharm.comjenabioscience.com BDP FL-PEG4-DBCO is a commercially available reagent for this purpose. broadpharm.com

Interactive Table: Comparison of "Click" Chemistry Approaches

| Method | Key Components | Catalyst | Advantages |

| CuAAC | Terminal alkyne, azide | Copper(I) | High efficiency, wide applicability |

| SPAAC | Strained cyclooctyne (B158145) (e.g., DBCO), azide | None (copper-free) | Avoids copper cytotoxicity, suitable for live-cell imaging |

Other Reactive Chemistry Considerations for Diverse Research Conjugates

Beyond amide bond formation and click chemistry, other reactive chemistries can be employed to create a diverse range of research conjugates. For instance, thiol-reactive probes can be used to label cysteine residues in proteins, offering a more targeted approach compared to amine-reactive chemistries which may modify multiple lysine (B10760008) residues.

The hydrophilic PEG spacer in this compound not only enhances water solubility but also provides flexibility and reduces steric hindrance, which can be beneficial during the conjugation process and for the final probe's interaction with its target. ruixibiotech.comaxispharm.com The choice of linker length and composition can be optimized to improve the properties and performance of the resulting fluorescent probe. mdpi.com

Post-Synthetic Modifications for Enhanced Specificity and Targeting in Research Probes

After the initial assembly of the fluorescent probe, further modifications can be made to enhance its specificity and targeting capabilities. This is crucial for applications where the probe needs to localize to a specific organelle or bind to a particular biomarker. researchgate.netrsc.org

One strategy is to conjugate the probe with a targeting moiety, such as a small molecule, peptide, or antibody that has a high affinity for a specific biological target. researchgate.net For example, a probe could be linked to a ligand that binds to a receptor that is overexpressed on cancer cells, thereby increasing the probe's accumulation in tumors.

Another approach to improve specificity is to design activatable probes. nih.gov These probes are initially in a "quenched" or non-fluorescent state and only become fluorescent upon interaction with their target. This can be achieved through various mechanisms, such as enzyme cleavage or a change in the microenvironment (e.g., pH). nih.gov For example, a BDP FL probe could be designed to have its fluorescence quenched by a nearby molecule, with a linker that is cleavable by a specific enzyme present at the target site. thermofisher.com Upon cleavage, the quencher is released, and the fluorescence of the BDP dye is restored.

The inherent properties of the BDP FL dye itself can also be modulated through chemical modifications to its core structure. These modifications can alter its photophysical properties, such as its excitation and emission wavelengths, to better suit specific imaging applications. thermofisher.combeilstein-journals.org

Mechanistic Insights into Probe Target Interactions in Academic Research Contexts

Principles of Fluorescence Modulation and Signal Generation

The fluorescence of the BDP FL core is central to its function as a probe. BDP (BODIPY) dyes are renowned for their excellent photophysical properties, including high molar absorption coefficients, high fluorescence quantum yields (often approaching 0.8 or higher in certain environments), and sharp emission peaks. nih.govencyclopedia.pub The BDP FL moiety typically absorbs light maximally around 505 nm and emits maximally around 513 nm. medchemexpress.com This small Stokes shift, the difference between the absorption and emission maxima, is a characteristic feature of BODIPY dyes. researchgate.net

Signal generation with BDP FL-based probes can be modulated through several mechanisms:

Proximity-Induced Quenching: The fluorescence of BDP FL can be quenched when it comes into close contact with specific molecules. For instance, its fluorescence is known to be quenched by interaction with a uniquely situated guanine (B1146940) residue in DNA or RNA. nih.govencyclopedia.pub This property allows for the design of assays where signal modulation is directly proportional to the quantity of a target nucleic acid sequence. nih.gov

Fluorescence Resonance Energy Transfer (FRET): BDP FL can act as a donor or acceptor in FRET pairs. evidentscientific.com When a donor fluorophore transfers its excitation energy to a nearby acceptor, the donor's fluorescence is quenched, and the acceptor's fluorescence is enhanced (sensitized emission). evidentscientific.com For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and they must be within approximately 1-10 nanometers of each other. evidentscientific.com BDP FL has been successfully used as a donor in FRET-based assays, for example, in studying protein-protein interactions. evidentscientific.comresearchgate.netnih.gov

Environment-Sensitive Fluorescence: The quantum yield of BDP FL can be significantly influenced by its immediate surroundings. researchgate.net Changes in the local environment upon binding to a target can lead to a "turn-on" or "turn-off" fluorescence response. For example, the fluorescence intensity of a BDP FL-labeled molecule may increase as it moves from a polar aqueous environment to a more hydrophobic binding pocket on a protein. researchgate.netnih.gov

The amine group on BDP FL-PEG4-amine TFA salt allows for its covalent attachment to target biomolecules, such as proteins or nucleic acids, through reactions with carboxylic acids or activated esters. ruixibiotech.combroadpharm.com The PEG4 spacer serves to increase the hydrophilicity of the molecule and provides a flexible linker between the dye and its conjugation partner, which can help to minimize interference of the dye with the biomolecule's function. ruixibiotech.comhodoodo.com

Understanding Non-Specific Interactions and Strategies for Mitigation in Research Assays

A significant challenge in the use of fluorescent probes, including those based on the relatively hydrophobic BODIPY core, is non-specific binding. aip.orgplos.org This phenomenon occurs when the probe adheres to surfaces or molecules other than the intended target, leading to high background signals and potential misinterpretation of experimental results. plos.orggoogle.com Non-specific binding can arise from hydrophobic or electrostatic interactions between the probe and various components in an assay, such as plasticware, cellular membranes, or other proteins. google.comacs.org

The hydrophobicity of the BDP FL core can contribute to its propensity for non-specific adhesion. aip.orgplos.org While the PEG4 linker in this compound TFA salt is designed to increase water solubility and potentially reduce such interactions, careful experimental design is still necessary to minimize artifacts. ruixibiotech.comhodoodo.com

Strategies for mitigating non-specific binding in research assays include:

Use of Blocking Agents: Non-ionic detergents, such as Tween-20 or Triton X-100, are commonly included in assay buffers. acs.org These agents work by coating surfaces and preventing the hydrophobic regions of the probe from adsorbing non-specifically. acs.org

Bovine Serum Albumin (BSA): BSA is frequently used as a blocking agent in immunoassays and other binding studies. acs.org It can be added to the buffer to saturate non-specific binding sites on surfaces and other proteins, thereby reducing the background signal from the fluorescent probe. acs.org

Surface Engineering: For assays involving surfaces, such as microplates or biosensors, chemical modification of the surface can reduce non-specific interactions. Functionalizing surfaces with hydrophilic coatings can prevent the adsorption of hydrophobic probes. google.com

Optimizing Probe Concentration: Using the lowest effective concentration of the fluorescent probe can help to minimize background signals. nih.gov Saturation binding experiments are often performed to determine the optimal probe concentration that provides a good signal-to-noise ratio. nih.govbiorxiv.org

Inclusion of Chelating Agents: In some specific applications like Fluorescence in situ Hybridization (FISH), high concentrations of EDTA have been shown to effectively reduce the non-specific adsorption of fluorescent probes to mineral particles and other environmental components. nih.gov

By implementing these strategies, researchers can enhance the specificity of their assays and ensure that the observed fluorescence signal accurately reflects the intended probe-target interaction.

Influence of Local Microenvironment on Probe Response Dynamics for Analytical Readouts

The fluorescence properties of the BDP FL core are not entirely independent of its surroundings. The local microenvironment can significantly influence its photophysical behavior, a characteristic that can be harnessed for analytical purposes to report on specific parameters of the probe's location. nih.govencyclopedia.pubrsc.org

Polarity-Sensitive Fluorescence

While the BDP FL core is often described as being relatively insensitive to solvent polarity compared to other dyes, its fluorescence quantum yield can still be markedly affected by the polarity of its microenvironment. researchgate.netthermofisher.com Generally, BDP dyes, including BDP FL, exhibit higher fluorescence intensity and quantum yields in non-polar, hydrophobic environments compared to polar, aqueous solutions. researchgate.netnih.govmdpi.com

This property is particularly useful in studying ligand-protein interactions. When a BDP FL-labeled ligand is free in an aqueous buffer, its fluorescence may be relatively low. researchgate.net Upon binding to a hydrophobic pocket on its target protein, the fluorophore is shielded from the polar solvent, leading to a significant enhancement in fluorescence intensity. researchgate.netnih.gov This "turn-on" response provides a direct measure of the binding event.

| Environment | Relative Polarity | Observed Fluorescence | Reference |

|---|---|---|---|

| Aqueous Buffer (e.g., PBS) | High | Low Quantum Yield | researchgate.net |

| Methanol | Medium | High Fluorescence Intensity | researchgate.net |

| Hydrophobic Protein Pocket | Low | Enhanced Quantum Yield/Intensity | researchgate.netnih.gov |

This sensitivity allows BDP FL-based probes to report on the polarity of their location within live cells, for example, distinguishing between the aqueous cytoplasm and the lipid-rich environment of membranes or lipid droplets. nih.govnih.gov

Viscosity-Dependent Fluorescence Lifetime

Certain BODIPY derivatives, known as "molecular rotors," are engineered to exhibit fluorescence properties that are highly dependent on the viscosity of their environment. rsc.orgrsc.orgmdpi.com This effect arises from the ability of a part of the molecule, often a phenyl group, to undergo intramolecular rotation. In low-viscosity environments, this rotation is rapid and provides a non-radiative pathway for the excited state to decay, resulting in quenched fluorescence and a short fluorescence lifetime. rsc.orgmdpi.com In a highly viscous medium, this rotation is sterically hindered, which blocks the non-radiative decay pathway. mdpi.comfrontiersin.org This leads to a significant increase in both fluorescence intensity and, more importantly, fluorescence lifetime. mdpi.comfrontiersin.org

The fluorescence lifetime, being an intrinsic property of the fluorophore, is generally independent of probe concentration, which is a major advantage for quantitative measurements in complex biological systems like living cells. mdpi.com A linear relationship is often observed between the logarithm of the fluorescence lifetime (log τ) and the logarithm of the viscosity (log η), which allows for the creation of a calibration curve to quantify microviscosity. mdpi.comfrontiersin.org

| Viscosity (cP) | Fluorescence Lifetime (ns) | Reference |

|---|---|---|

| ~1.8 | ~0.1 | mdpi.com |

| ~950 | ~3.7 | mdpi.com |

Data based on a representative BODIPY molecular rotor (BTV) and may not be exact for this compound, but illustrates the principle.

This principle enables the use of BODIPY-based probes with Fluorescence Lifetime Imaging Microscopy (FLIM) to create quantitative maps of viscosity within different cellular compartments, providing insights into cellular physiology and disease states. rsc.orgmdpi.comresearchgate.net

pH Responsiveness in Biological Research Environments

The fluorescence of the standard BDP FL core is generally considered to be stable and relatively insensitive to pH changes within the physiological range. thermofisher.comthermofisher.comnih.gov This stability is often cited as an advantage over other fluorophores like fluorescein (B123965), whose fluorescence is highly pH-dependent.

However, the BODIPY scaffold can be chemically modified to create pH-sensitive probes. nih.govencyclopedia.pubbohrium.comresearchgate.net By introducing acidic or basic functional groups to the dye structure, researchers have developed BODIPY derivatives that act as fluorescent pH sensors. rsc.orgbohrium.comresearchgate.netnih.gov These probes can exhibit a "turn-on" or "turn-off" fluorescence response upon protonation or deprotonation of the appended functional group. bohrium.com The mechanism often involves photoinduced electron transfer (PeT), where the protonation state of the sensor moiety modulates the quenching of the BODIPY core's fluorescence. rsc.orgbohrium.com

Advanced Applications of Bdp Fl Peg4 Amine Tfa Salt in Biological and Biochemical Research

Subcellular Imaging and Localization Studies in Cell Lines

The inherent properties of the BDP FL core, being relatively nonpolar and electrically neutral, make it and its conjugates well-suited for live-cell imaging applications. unc.edu The bright, green fluorescence, with excitation and emission maxima around 503 nm and 509 nm respectively, is compatible with standard microscopy filter sets, such as those for FITC. broadpharm.comtocris.comthermofisher.com

Plasma Membrane Labeling and Dynamics

The hydrophobic nature of the BODIPY FL dye makes it particularly effective for labeling lipids and cellular membranes. tocris.comthermofisher.com While BDP FL-PEG4-amine itself is not designed for specific plasma membrane targeting, it can be conjugated to molecules that have an affinity for the plasma membrane. The amine group can be reacted with molecules containing carboxylic acids or NHS esters to create probes that can be used to study the dynamics of the cell surface. ruixibiotech.comaxispharm.com The fluorescence of the BDP FL moiety allows for the visualization and tracking of these labeled components within the plasma membrane, providing insights into membrane fluidity, lipid rafts, and the lateral diffusion of membrane-associated proteins.

Cytoplasmic Visualization and Diffusional Tracking

Once introduced into cells, either through microinjection or by conjugation to cell-permeant molecules, this compound can be used to visualize the cytoplasm. Its bright and stable fluorescence allows for the tracking of its diffusion within the cytoplasmic space. This can provide information on intracellular viscosity and the tortuosity of the cytoplasmic environment. mdpi.com The relatively long excited-state lifetime of the BDP FL dye is also advantageous for techniques like fluorescence polarization, which can be used to study the rotational diffusion of the probe and its conjugates. unc.edutocris.com

Organelle-Specific Targeting (e.g., mitochondria, lipid droplets, nucleus)

A key application of this compound is its use as a building block for creating organelle-specific probes. The reactive amine allows for its conjugation to various targeting moieties that direct the fluorophore to specific subcellular compartments.

Mitochondria: By conjugating this compound to mitochondrial targeting signals, such as triphenylphosphonium (TPP) cations or specific peptides, researchers can create probes that selectively accumulate in the mitochondria. mdpi.comrsc.org The intense fluorescence of BDP FL enables high-resolution imaging of mitochondrial morphology, distribution, and dynamics in living cells. researchgate.netresearchgate.net Studies have shown co-localization of BODIPY FL-labeled fatty acid analogues with mitochondrial markers, demonstrating their utility in tracking lipid metabolism within these organelles. researchgate.netresearchgate.net

Lipid Droplets: The lipophilic nature of the BODIPY core gives it a natural affinity for neutral lipid environments. nih.gov While BDP 493/503 is a more common BODIPY-based stain for lipid droplets, BDP FL derivatives can also be used. Conjugating this compound to fatty acids or other lipid-like molecules can enhance its partitioning into lipid droplets, enabling the study of their formation, growth, and interactions with other organelles. nih.gov

Nucleus: To target the nucleus, this compound can be attached to a nuclear localization signal (NLS), which is a specific amino acid sequence that facilitates transport into the nucleus through the nuclear pore complex. rsc.org For instance, the classic SV40 T antigen NLS (KKKRK) has been used to deliver BODIPY dyes to the nucleus. rsc.org This allows for the visualization of nuclear structure and events, provided the plasma membrane is permeabilized to allow entry of the probe. rsc.org

Biomolecular Detection and Quantification in In Vitro Systems

The ability to covalently attach this compound to various biomolecules makes it a powerful tool for in vitro detection and quantification assays. The amine group readily reacts with activated carboxylic acids (like NHS esters) to form stable amide bonds. ruixibiotech.comaxispharm.combroadpharm.com

Protein and Peptide Labeling for Functional Studies

This compound is an excellent reagent for labeling proteins and peptides at primary amine sites (the N-terminus or the side chain of lysine (B10760008) residues). ruixibiotech.com The resulting fluorescently-labeled proteins can be used in a variety of applications:

Fluorescence Microscopy: Labeled proteins can be introduced into cells or used in fixed-cell preparations to visualize their localization and trafficking.

Flow Cytometry: Cells labeled with or expressing proteins tagged with BDP FL can be analyzed and sorted based on their fluorescence intensity.

Biochemical Assays: The fluorescence of the BDP FL tag can be used to quantify protein concentration or to monitor protein-protein interactions through techniques like Fluorescence Resonance Energy Transfer (FRET), where BDP FL can act as a donor or acceptor. axispharm.com

The hydrophilic PEG4 spacer helps to improve the water solubility of the labeled protein and can reduce potential steric hindrance or unwanted interactions between the dye and the biomolecule. conju-probe.comaxispharm.com

Table 1: Research Findings on this compound in Protein Labeling

| Labeled Biomolecule | Application | Key Finding |

|---|---|---|

| Peptides | Functional Studies | The reactive amine allows for straightforward conjugation to peptides for use in various assays. ruixibiotech.com |

| Proteins | Cellular Imaging | Labeled proteins can be tracked to visualize their distribution and movement within cells. |

Nucleic Acid Interaction and Visualization

This compound can be used to label nucleic acids, typically by reacting it with amine-modified oligonucleotides. unc.edu The resulting fluorescently-labeled DNA or RNA probes can be used for:

DNA Sequencing: The minimal effect of the BODIPY dye on the electrophoretic mobility of DNA fragments makes it useful for DNA sequencing applications. unc.edu

Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotide probes can be used to detect specific DNA or RNA sequences within cells, allowing for the visualization of chromosome territories or gene expression patterns.

Nucleic Acid-Protein Interaction Studies: By labeling either the nucleic acid or a protein of interest, fluorescence-based assays can be employed to study their binding kinetics and affinity.

The bright and photostable nature of the BDP FL dye provides a strong and reliable signal for these sensitive applications. axispharm.com

Table 2: Properties of this compound Relevant to Biomolecular Detection

| Property | Value | Significance |

|---|---|---|

| Excitation Maximum | ~503 nm | Compatible with common 488 nm laser lines. broadpharm.com |

| Emission Maximum | ~509 nm | Produces a bright green fluorescence. broadpharm.com |

| Quantum Yield | ~0.9 | High efficiency of converting absorbed light into emitted fluorescence. broadpharm.com |

| Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ | Strong absorption of light, leading to a bright signal. broadpharm.com |

Detection of Ions and Small Molecules

The inherent sensitivity of the BODIPY fluorophore core to its microenvironment allows for the design of probes that can detect specific ions and small molecules. While this compound itself is not a direct sensor, it serves as an essential building block for creating such probes. By conjugating it to a molecule with specific binding properties, researchers can create "turn-on" or ratiometric fluorescent sensors.

General applications of the BODIPY dye family in this area include the development of sensors for pH and various ions. nih.govencyclopedia.pub The fluorescence intensity or emission wavelength of these functionalized dyes can change in response to pH fluctuations, enabling the monitoring of pH within cellular compartments. nih.govencyclopedia.pub Furthermore, researchers have engineered BODIPY-based probes for the detection of biologically relevant small molecules. For instance, a highly selective and sensitive fluorescent probe for hydrogen sulfide (B99878) (H₂S) was developed based on the BODIPY scaffold, achieving a detection limit as low as 6.39 nM and successfully imaging both endogenous and exogenous H₂S in cells and tissues. nih.govencyclopedia.pub

Another significant application is in the detection of nucleic acids. The fluorescence of BDP FL can be quenched when it comes into close proximity with a guanine (B1146940) base. This principle has been exploited to create probes for the quantitative detection of specific DNA and RNA sequences. nih.govbiorbyt.commedchemexpress.com

| Analyte | Probe Principle | Key Finding | Reference |

|---|---|---|---|

| pH | Functionalized BODIPY dye with pH-sensitive fluorescence intensity or wavelength. | Enables real-time monitoring of pH changes in biological systems. | nih.govencyclopedia.pub |

| Hydrogen Sulfide (H₂S) | BODIPY-based probe with a "turn-on" fluorescence response upon reaction with H₂S. | Achieved a low detection limit (6.39 nM) and was used for imaging H₂S in cells and zebrafish. | nih.govencyclopedia.pub |

| DNA/RNA | BDP FL-labeled oligonucleotide probe where fluorescence is quenched by a nearby guanine in the target sequence. | Allows for the quantitative detection of specific nucleic acid sequences. | nih.govbiorbyt.commedchemexpress.com |

Enzymatic Activity Monitoring

Monitoring enzymatic activity is crucial for understanding biological pathways and for drug discovery. This compound TFA salt is an ideal tool for creating fluorescent probes to track enzyme function in real-time. nih.govencyclopedia.pub This is typically achieved by conjugating the fluorophore to either an enzyme substrate or an inhibitor.

One common strategy involves labeling a generic protein substrate, like casein, with BDP FL. In its intact, heavily labeled form, the fluorescence of the BODIPY dye is quenched. When a protease cleaves the substrate, the fluorescent fragments are released, leading to a measurable increase in fluorescence that is directly proportional to the enzymatic activity. thermofisher.com This method forms the basis of commercially available protease assay kits. thermofisher.com

Alternatively, the fluorophore can be attached to a specific enzyme inhibitor. For example, a conjugate of BDP FL and Pepstatin A, an inhibitor of aspartic proteases, allows researchers to visualize and quantify the activity of enzymes like cathepsins in real-time using fluorescence microscopy or flow cytometry. In a more advanced application, a BDP FL-based probe was designed to covalently bind to Bruton's tyrosine kinase (BTK) without inhibiting its function. This innovative tool enabled researchers to image the enzyme's localization and track its degradation in live cells, providing insights into its signaling dynamics. rsc.org The amine group on this compound also presents the possibility for its use in enzymatic transamination studies. medchemexpress.eu

| Enzyme Target | Probe Design | Application | Reference |

|---|---|---|---|

| General Proteases | BODIPY FL-labeled casein substrate. | Continuous, real-time measurement of protease activity via fluorescence de-quenching. | thermofisher.com |

| Aspartic Proteases (e.g., Cathepsins) | Pepstatin A inhibitor conjugated to BODIPY FL. | Visualization and quantification of specific protease activity in cells. | |

| Bruton's Tyrosine Kinase (BTK) | Covalent inhibitor scaffold labeled with BODIPY FL, designed to preserve enzyme activity. | Imaging of endogenous BTK localization, translocation, and PROTAC-induced degradation in live cells. | rsc.org |

Real-time Monitoring of Dynamic Biological Processes

The ability to visualize biological events as they happen in living systems is a cornerstone of modern cell biology. Fluorescent probes built from this compound TFA salt are exceptionally well-suited for this purpose due to the high photostability and brightness of the BDP FL dye. lumiprobe.comaip.org By conjugating this fluorophore to molecules that participate in or bind to specific cellular components, researchers can track a variety of dynamic processes, including receptor-ligand interactions, signaling pathway activation, and the intricate routes of cellular uptake and trafficking. nih.govaip.orgmdpi.com

Receptor Binding and Signaling Pathway Analysis

Understanding how external signals are received and transmitted by cells is fundamental to biology. This compound TFA salt provides a platform to create fluorescent ligands that can directly visualize these initial steps of cellular communication.

A notable example is the study of chemoreception in zebrafish. Researchers synthesized a fluorescent probe by coupling this compound with formoside, a natural chemical defense molecule. nih.gov This "formoside-BODIPY" probe allowed for the direct observation of the ligand binding to sensory structures on the surface of zebrafish larvae, providing clear evidence of its interaction with the fish's chemosensory receptors. nih.govresearchgate.net

Beyond simple binding, these probes can be used to dissect entire signaling cascades. In another study, a BDP FL-based probe was developed to track Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. The probe was designed to bind BTK without blocking its activity, which enabled the researchers to use confocal microscopy to watch BTK translocate within the cell upon activation of the B-cell receptor pathway, a key event in the signal transduction process. rsc.org

Cellular Uptake and Trafficking Mechanisms in Research Models

Once a molecule binds to a cell surface, it is often internalized and transported to specific subcellular locations. The journey of these molecules can be tracked in detail using probes derived from this compound. The hydrophilic PEG spacer helps ensure that the probe remains soluble and that the fluorescent tag does not unduly interfere with the natural trafficking process. broadpharm.comruixibiotech.com

Studies using various BODIPY-labeled molecules have elucidated several common internalization pathways. Cellular uptake is often an energy-dependent process that occurs via endocytosis. mdpi.com Depending on the nature of the labeled molecule, this can be mediated by clathrin-coated pits or caveolae. mdpi.commdpi.comrsc.org For instance, research on BODIPY-labeled sphingomyelin (B164518) showed that its endocytosis occurs via caveolae. nih.gov

Following internalization, these fluorescent probes can be tracked to their final destinations within the cell. Confocal microscopy studies have visualized BODIPY-conjugates localizing to a variety of organelles, including the Golgi apparatus, the endoplasmic reticulum, and lysosomes, providing a detailed map of their intracellular journey. mdpi.comnih.govmedchemexpress.comlumiprobe.com In the study using the formoside-BODIPY probe, researchers could precisely identify the target chemosensory cells in the taste buds and olfactory epithelium of zebrafish larvae. nih.gov

Applications in Ex Vivo Tissue and In Vivo Animal Model Research

Moving beyond cell culture, probes derived from this compound TFA salt are powerful tools for research in more complex biological contexts, such as ex vivo tissue slices and living animal models. The bright and stable fluorescence of the BDP FL core is essential for overcoming the challenges of autofluorescence and light scattering inherent in tissue imaging. lumiprobe.com

Imaging of Specific Cell Populations or Structures in Tissues

A key application in this area is the ability to label and visualize specific types of cells or anatomical structures within a whole organism. This provides invaluable spatial and functional information that cannot be obtained from dissociated cells.

The in vivo study in a zebrafish model provides a compelling example. Using the custom-synthesized formoside-BODIPY probe, researchers were able to image the interaction of this chemical defense molecule with the developing zebrafish. nih.gov The fluorescent signal clearly highlighted the precise chemosensory structures targeted by formoside, including taste buds, the olfactory epithelium, and even mechanosensory neuromasts, demonstrating the probe's utility in a living animal. nih.govresearchgate.net

In other research, BODIPY-based probes have been used for in vivo imaging in mouse models. A dual-modality probe, combining the fluorescence of BODIPY-Fl with a positron-emitting radionuclide (¹⁸F), was developed for both fluorescence and PET imaging. This probe was successfully used to visualize glioblastoma tumors in a xenograft mouse model, showcasing the adaptability of the BODIPY scaffold for multimodal in vivo imaging applications. researchgate.netnih.gov

| Research Model | Probe | Key Finding | Reference |

|---|---|---|---|

| Zebrafish Larvae (In Vivo) | Formoside-BODIPY probe created with this compound. | Visualized binding to specific chemosensory structures like taste buds and olfactory epithelium. | nih.govresearchgate.net |

| Glioblastoma Xenograft Mouse Model (In Vivo) | ¹⁸F-labeled BODIPY-Fl dual-modality probe conjugated to a bombesin (B8815690) analog. | Successfully imaged tumors using both PET and fluorescence imaging. | researchgate.netnih.gov |

| Zebrafish and Tumor Tissues (In Vivo/Ex Vivo) | BODIPY-based H₂S probe. | Enabled fluorescence imaging of endogenous and exogenous H₂S in complex tissues. | nih.govencyclopedia.pub |

Pre-clinical Model Investigations for Mechanistic Understanding

The application of this compound TFA salt in pre-clinical models has been pivotal in elucidating specific biological mechanisms at the molecular and cellular levels. A notable example of its utility is in the investigation of chemosensory pathways in aquatic vertebrates. By incorporating this fluorescent tag into a molecule of interest, researchers can visually track its interaction with biological tissues in a living organism, providing direct evidence of its targets and mechanism of action.

A significant pre-clinical study employed a fluorescent probe synthesized from this compound TFA salt to understand how a chemical defense molecule, formoside, interacts with a model fish predator, the zebrafish (Danio rerio). nih.govresearchgate.net Formoside is a triterpene glycoside produced by marine sponges, and it is known to be unpalatable to fish. However, the precise sensory mechanisms underlying this aversion were not fully understood. To investigate this, a fluorescent version of formoside was created by coupling it with this compound TFA salt. nih.gov

The research team synthesized the formoside-BODIPY probe and a control probe, cyclododecane-BODIPY, to be used in comparative in vivo imaging. nih.govresearchgate.net Larval zebrafish were exposed to these fluorescent probes, and confocal microscopy was used to visualize the localization of the compounds. The findings revealed that the formoside-BODIPY probe specifically accumulated in the taste buds and olfactory epithelium of the developing zebrafish. nih.gov Furthermore, the probe was also observed in mechanosensory neuromasts. nih.gov

These findings provided direct visual evidence of the specific sensory structures that formoside targets. The localization to taste buds and olfactory epithelium strongly supports the hypothesis that the defensive action of formoside is mediated through the gustatory and olfactory systems of the fish. nih.gov This mechanistic insight is crucial for understanding predator-prey interactions in marine environments and the evolution of chemical defenses.

The table below summarizes the key findings from this pre-clinical investigation.

| Parameter | Observation | Significance |

| Model Organism | Zebrafish (Danio rerio) larvae | A well-established vertebrate model for developmental and sensory biology research. |

| Fluorescent Probe | Formoside-BODIPY (synthesized using this compound TFA salt) | Enabled in vivo visualization of formoside interaction with zebrafish tissues. nih.gov |

| Control Probe | Cyclododecane-BODIPY | Used to ensure that the observed localization was specific to the formoside moiety and not an artifact of the fluorescent tag or the experimental conditions. nih.gov |

| Primary Target Tissues | Taste buds and olfactory epithelium | Indicated that the aversive response to formoside is mediated by the gustatory and olfactory senses. nih.gov |

| Secondary Target Tissues | Mechanosensory neuromasts | Suggested a potential multimodal sensory response to the chemical defense molecule. nih.gov |

This study serves as a clear example of how this compound TFA salt can be instrumental in pre-clinical research to unravel complex biological mechanisms. The ability to create custom fluorescent probes with this compound allows for targeted investigations into molecular interactions within a whole-organism context.

Methodological Considerations and Advanced Analytical Techniques Utilizing Bdp Fl Peg4 Amine Tfa Salt

Fluorescence Microscopy Techniques

BDP FL-PEG4-amine TFA salt is an exemplary fluorescent probe for various microscopy applications due to the bright and photostable nature of the BDP FL dye. hodoodo.com This fluorophore is suitable for labeling a wide array of molecules, including proteins, nucleotides, and other small ligands, which can then be visualized within cellular and tissue contexts. thermofisher.com

Confocal laser scanning microscopy (CLSM) benefits significantly from probes like this compound TFA salt. CLSM achieves high-resolution optical sectioning by using a pinhole to reject out-of-focus light, and the intense fluorescence of the BDP FL moiety ensures a strong signal-to-noise ratio. abberior.rocks Researchers have successfully used BDP FL-labeled molecules to visualize specific cellular structures and the localization of biomolecules. For instance, after conjugation to a molecule of interest, the probe can be used to observe accumulation in specific organelles, such as the cytoplasm, providing insights into molecular trafficking and distribution. frontiersin.org In one study, a this compound conjugate was used to construct a fluorescent probe to visualize the interaction of a chemical defense molecule with the taste buds and olfactory epithelium in zebrafish larvae. researchgate.netnih.govbiologists.com The clarity and resolution offered by CLSM, paired with the brightness of BDP FL, allow for detailed spatial analysis of the labeled target within cells and tissues. frontiersin.orgresearchgate.net

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, which is sensitive to the fluorophore's local environment. leica-microsystems.comrenishaw.com The fluorescence lifetime of BDP FL dyes can be influenced by factors such as pH, ion concentration, and molecular binding. renishaw.com This makes this compound TFA salt, once conjugated to a target, an effective sensor for probing the nano-environment within living cells. leica-microsystems.com

FLIM provides information that is independent of the probe's concentration, which is a significant advantage over simple intensity-based measurements. renishaw.com By mapping the fluorescence lifetime at each pixel, FLIM can reveal subtle changes in cellular physiology or molecular interactions. renishaw.comscispace.com For example, changes in the lifetime of a BDP FL-conjugated probe could indicate binding to a target protein or entry into a different cellular compartment with a distinct biochemical environment. cuni.cz This technique, therefore, adds another dimension of data to fluorescence imaging, enabling the study of dynamic cellular processes. leica-microsystems.com

To overcome the diffraction limit of conventional microscopy, super-resolution techniques like Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM) are employed. The photophysical properties of BDP FL dyes make them suitable for such advanced applications. thermofisher.com

STED Microscopy: This technique uses a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the focal spot, effectively narrowing the area of fluorescence emission and enhancing resolution. nih.govmpfi.org The high photostability of organic dyes like BDP FL is crucial to withstand the high laser intensities used in STED. myscope.training While STED is a universal property for fluorescent dyes, the selection of a photostable fluorophore is critical for achieving high-quality super-resolved images. thermofisher.com

SIM: This method uses patterned illumination to generate moiré fringes, and a computational reconstruction of multiple images yields a final image with a resolution approximately twice that of conventional microscopes. thermofisher.comthermofisher.com SIM is well-suited for live-cell imaging and benefits from bright, photostable dyes like BDP FL to ensure sufficient signal for the reconstruction process. thermofisher.com

These techniques enable the visualization of subcellular structures with nanoscale precision, far beyond what is achievable with standard confocal microscopy. nih.gov

Multi-photon microscopy (MPM), particularly two-photon microscopy (2PM), is the preferred method for imaging deep within scattering tissues, such as in pre-clinical animal models. indie.incnih.gov This technique uses the simultaneous absorption of two or more lower-energy photons to excite a fluorophore, an event that is largely confined to the focal volume. abberior.rocksindie.inc This localized excitation minimizes out-of-focus phototoxicity and allows for deeper tissue penetration because the longer wavelength (near-infrared) excitation light is scattered less by tissue. abberior.rocksuu.se

BDP FL dyes have large two-photon absorption cross-sections, making them efficient fluorophores for MPM. thermofisher.com This property, combined with their inherent brightness, allows for high-resolution imaging of cellular and subcellular structures deep within living tissues. indie.inc Researchers are increasingly using MPM with long-wavelength excitation (e.g., 1300 nm and 1700 nm) to image beyond 1 mm in depth, which is critical for studying processes like neuronal activity in the brain cortex or tumor microenvironments in vivo. nih.govnih.gov The use of this compound conjugates in MPM can facilitate such studies by providing the necessary signal for clear visualization at significant depths. indie.inc

Super-Resolution Microscopy (e.g., STED, SIM) for Subcellular Detail

Spectroscopic and Spectrometric Characterization Methods

Before its application in complex biological imaging, this compound TFA salt and its conjugates undergo rigorous characterization using various spectroscopic and spectrometric methods to confirm their identity and photophysical properties.

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are fundamental techniques used to characterize the photophysical properties of this compound TFA salt. mdpi.com The BDP FL core exhibits characteristic sharp absorption and emission peaks with a small Stokes shift (the difference between the absorption and emission maxima). mdpi.com

Typically, the BDP FL chromophore has an absorption maximum (λ_abs) around 503-505 nm and an emission maximum (λ_em) around 509-518 nm. broadpharm.comfrontiersin.org These spectra are relatively insensitive to solvent polarity, which is a notable advantage of BODIPY dyes. thermofisher.com The molar extinction coefficient (ε) is very high, often around 80,000 M⁻¹cm⁻¹, and the fluorescence quantum yield (Φ) can approach 0.9 or higher, indicating very bright emission. broadpharm.commdpi.com These measurements are crucial for confirming the integrity of the fluorophore after synthesis and conjugation and for determining the optimal excitation and emission settings for microscopy experiments. frontiersin.org

Table 1: Spectroscopic Properties of BDP FL Core

| Property | Typical Value | Reference |

|---|---|---|

| Absorption Maximum (λ_abs) | ~503 nm | broadpharm.com |

| Emission Maximum (λ_em) | ~509 nm | broadpharm.com |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | broadpharm.com |

| Fluorescence Quantum Yield (Φ) | ~0.9 | broadpharm.com |

| Stokes Shift | ~6-12 nm | broadpharm.comaatbio.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of molecules. In the context of this compound TFA salt, NMR is instrumental in verifying the covalent attachment of the probe to a target molecule and confirming the integrity of the resulting conjugate's structure. While specific NMR data for conjugates of this compound TFA salt are often specific to the conjugated partner, the principles of its application remain consistent.

Mass Spectrometry (MS) for Conjugate Confirmation

Mass spectrometry (MS) is an indispensable tool for the precise determination of the molecular weight of this compound TFA salt conjugates, thereby confirming successful labeling. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

In a typical workflow, the expected molecular weight of the conjugate is calculated based on the molecular weights of the this compound TFA salt and the target molecule, accounting for the loss of a water molecule during amide bond formation. The experimental mass spectrum of the purified conjugate is then compared to this theoretical value. A close match between the observed and calculated mass provides strong evidence of successful conjugation. For example, in the synthesis of a fluorescent probe of thanatin, high-resolution ESI (HR-ESI) mass spectrometry was used to confirm the identity of the final product, with the experimental m/z value closely matching the calculated mass. uzh.ch This level of precision is critical for ensuring the homogeneity and identity of the fluorescently labeled biomolecule before its use in downstream applications.

Chromatographic and Separation Techniques for Probe Purification and Analysis

Following the conjugation reaction, it is imperative to purify the this compound TFA salt conjugate from unreacted starting materials and reaction byproducts. Chromatographic techniques are the cornerstone of this purification process.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used for both the purification and analysis of fluorescently labeled molecules. bldpharm.comuzh.ch Reversed-phase HPLC, often using a C18 column, is a common choice for separating the more hydrophobic conjugate from the unreacted, more polar fluorescent probe. uzh.ch The separation is typically achieved by applying a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). uzh.ch

The purity of the collected fractions is assessed by monitoring the absorbance at a wavelength corresponding to the BDP FL fluorophore (around 503 nm) and often at another wavelength to detect the target molecule (e.g., 220-280 nm for proteins and peptides). uzh.ch The high purity of the final conjugate is essential for accurate quantification and reliable performance in subsequent assays.

Table 1: Analytical Techniques for this compound TFA Salt Conjugates

| Technique | Purpose | Key Information Obtained | Relevant Findings |

| NMR Spectroscopy | Structural Elucidation | Confirmation of covalent bond formation, structural integrity of the conjugate. | Provides a "fingerprint" of the final product, verifying the chemical structure. bldpharm.combroadpharm.combroadpharm.com |

| Mass Spectrometry | Conjugate Confirmation | Precise molecular weight of the conjugate. | Experimental mass confirms the identity and successful conjugation. uzh.ch |

| HPLC/UPLC | Purification and Analysis | Separation of the conjugate from reactants, assessment of purity. | Ensures a homogeneous sample for downstream applications. bldpharm.comuzh.ch |

| Surface Plasmon Resonance | Binding Kinetics | Determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). | Quantifies the binding affinity and specificity of the labeled molecule to its target. lumiprobe.com |

Integration with Other Analytical Platforms (e.g., Surface Plasmon Resonance for binding kinetics)

Once purified and characterized, this compound TFA salt-labeled molecules can be integrated into various analytical platforms to study their biological function. Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the kinetics of biomolecular interactions in real-time. lumiprobe.com

In an SPR experiment, one interacting partner (the ligand) is immobilized on a sensor chip, and the other (the analyte, which can be the BDP FL-labeled molecule) is flowed over the surface. The binding and dissociation events are monitored by changes in the refractive index at the sensor surface. While the fluorescence of the BDP FL tag is not directly used in SPR detection, the labeled molecule's binding properties can be meticulously studied.

For instance, a BDP FL-labeled protein can be used as the analyte to study its interaction with an immobilized receptor. The resulting sensorgram provides data to calculate the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. This integration allows researchers to correlate the presence and location of the fluorescently labeled molecule (determined by fluorescence microscopy) with its specific binding activity. While direct citations for this compound TFA salt in SPR are not prevalent, the use of other BDP FL amines in SPR studies demonstrates the compatibility of this fluorophore with the technique. lumiprobe.com

Q & A

Basic: What are the primary applications of BDP FL-PEG4-amine TFA salt in bioconjugation and molecular labeling?

This compound TFA salt is a fluorescent dye derivative with a tetraethylene glycol (PEG4) spacer and a reactive amine group. Key applications include:

- Fluorescent Labeling : The amine group reacts with carboxylates or activated esters (e.g., NHS esters) to label proteins, antibodies, or nucleic acids for imaging or tracking .

- PROTACs Development : Acts as a linker to connect E3 ligase ligands and target protein binders, enabling targeted protein degradation .

- Click Chemistry : The TFA salt form stabilizes the amine for storage, though the TFA counterion may require removal for sensitive assays (see Advanced Q4 ) .

Basic: How is this compound TFA salt synthesized and purified?

- Synthesis : Typically produced via solid-phase peptide synthesis (SPPS) or solution-phase methods. The TFA salt forms during cleavage from resin or HPLC purification using TFA-containing buffers .

- Purification : Reverse-phase HPLC with C18 columns is standard. TFA acts as an ion-pairing agent but can be replaced via ion-exchange chromatography (e.g., using acetate or HCl) for downstream applications .

Advanced: How can researchers optimize bioconjugation efficiency with this compound TFA salt?

- pH Control : Maintain a slightly alkaline environment (pH 8–9) to enhance amine reactivity while avoiding protein denaturation .

- Molar Ratio : Use a 5–10× molar excess of this compound to target molecules to ensure complete labeling, followed by size-exclusion chromatography to remove unreacted dye .

- Solubility : Pre-dissolve the compound in DMSO or DMF (10–20 mM stock) to prevent aggregation in aqueous buffers .

Advanced: How to address TFA interference in cell-based or in vivo assays?

- TFA Removal : Convert to acetate or HCl salt via ion-exchange resins (e.g., Dowex 1×8 chloride form) or dialysis against ammonium acetate buffer .

- Quality Control : Quantify residual TFA using ion chromatography or conduct cytotoxicity assays to validate biocompatibility .

- Alternative Salts : Request custom synthesis in acetate form if TFA removal is impractical .

Basic: What analytical methods confirm the structure and purity of this compound TFA salt?

- Mass Spectrometry (MS) : Confirm molecular weight (expected: 510.4 Da) and detect impurities .

- HPLC : Assess purity (>95% by area under the curve at 220–280 nm) and monitor TFA content .

- NMR : Verify PEG4 spacer integrity and amine functionalization (e.g., δ 2.8–3.0 ppm for PEG protons) .

Advanced: How does PEG4 linker length impact functionality in PROTACs or fluorescent probes?

- Steric Effects : Shorter PEG spacers (e.g., PEG4 vs. PEG8) reduce flexibility but minimize nonspecific interactions, enhancing target binding precision .

- Solubility vs. Hydrophobicity : PEG4 balances water solubility and membrane permeability, critical for intracellular delivery of PROTACs .

- Stability : PEG4 resists enzymatic degradation better than shorter PEG chains, improving in vivo half-life .

Basic: What storage conditions ensure long-term stability of this compound TFA salt?

- Temperature : Store at –20°C in sealed, light-protected vials to prevent photobleaching and hydrolysis .

- Solvent : Lyophilized powder is stable for >2 years; reconstituted solutions in anhydrous DMSO retain activity for 6 months at –80°C .

- Freeze-Thaw Cycles : Avoid repeated freezing/thawing; aliquot into single-use volumes .

Advanced: How to troubleshoot low labeling efficiency in complex biological matrices?

- Competing Amines : Block endogenous amines (e.g., in lysine-rich proteins) with NHS esters or optimize reaction pH to favor dye-specific coupling .

- Matrix Effects : Pre-clear samples via centrifugal filtration (3–10 kDa cutoff) to remove small molecules that quench fluorescence .

- Kinetic Monitoring : Use real-time fluorescence spectroscopy to track reaction progress and adjust stoichiometry .

Basic: Can this compound TFA salt be used for in vivo imaging?

- Yes , but with caveats:

- TFA Removal : Essential to avoid toxicity; convert to acetate/HCl salt .

- Excitation/Emission : BDP FL’s 502/510 nm peaks are suitable for GFP-compatible imaging systems but may overlap with autofluorescence in tissues .

- Biodistribution : PEG4 enhances circulation time but may require targeting moieties (e.g., antibodies) for specific tissue accumulation .

Advanced: What are the implications of batch-to-batch variability in TFA salt content?

- Assay Reproducibility : High TFA variability (>5%) can alter solubility or bioactivity. Request peptide content analysis and TFA quantification for critical studies .

- Mitigation : Use standardized synthesis protocols and validate each batch via HPLC/MS .

Key Contradictions & Resolutions

- TFA in Early vs. Late Studies : While TFA is acceptable for preliminary work, its removal is critical for cell-based or in vivo assays due to cytotoxicity .

- PEG Length Optimization : PEG4 balances solubility and steric effects, but PEG8 may improve solubility in hydrophobic environments (e.g., lipid membranes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.